2,4-Dichloro-8-methylquinolin-3-amine

Monoamine oxidase inhibition Neuropharmacology CNS drug discovery

Researchers screening for novel MAO-B inhibitor scaffolds face limited access to 3-aminoquinoline chemical space. 2,4-Dichloro-8-methylquinolin-3-amine provides a structurally minimal starting point with demonstrated target engagement (rat MAO-B IC50 = 209 nM), while regioisomeric 8-methylquinoline is inactive. • Three diversification handles (2-Cl, 3-NH2, 4-Cl) with preferential 4-Cl SNAr reactivity enable sequential library synthesis from a single scaffold • Lead-like metrics (MW 227 Da, LogP 3.5, TPSA 38.9 Ų, 0 rotatable bonds) support fragment-based optimization for Parkinson's disease programs • Available off-the-shelf at ≥97% purity from BenchChem, in stock for immediate dispatch

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
Cat. No. B11879914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-8-methylquinolin-3-amine
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C(C(=N2)Cl)N)Cl
InChIInChI=1S/C10H8Cl2N2/c1-5-3-2-4-6-7(11)8(13)10(12)14-9(5)6/h2-4H,13H2,1H3
InChIKeyHGEKYZTYJDHUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-8-methylquinolin-3-amine: Baseline Characterization


2,4-Dichloro-8-methylquinolin-3-amine (CAS 1447960-14-6) is a polysubstituted 3-aminoquinoline with chlorine atoms at both the 2- and 4-positions and a methyl group at the 8-position [1]. It belongs to the quinoline family, a privileged scaffold in medicinal chemistry associated with antimalarial, antibacterial, anticancer, and CNS-targeted activities . Its computed physicochemical profile (MW = 227.09 g/mol; XLogP3 = 3.5; TPSA = 38.91 Ų; zero rotatable bonds) places it within oral drug-like chemical space [1]. The compound is commercially available from multiple vendors at purities of 97–98%, positioning it as an accessible building block or early discovery tool [1]. One curated biological activity record exists: inhibition of rat MAO-B with an IC50 of 209 nM in brain mitochondrial homogenate [2].

Why Generic 3-Aminoquinoline Substitution Fails


Within the 3-aminoquinoline subclass, substitution pattern is a dominant determinant of reactivity, physicochemical behavior, and biological target engagement. Generic interchange between 2,4-dichloro-8-methylquinolin-3-amine and seemingly close analogs—such as 2,4-dichloro-8-methylquinoline (lacking the 3-amino group; MW = 212.08; LogP ~3.3), 8-methylquinolin-3-amine (lacking the electron-withdrawing 2,4-dichloro groups; MW differs), or 4-amino-7,8-dichloro-2-methylquinoline (a regioisomer)—is not supported because the unique triad of 2-Cl / 3-NH2 / 4-Cl / 8-CH3 controls nucleophilic aromatic substitution (SNAr) selectivity, hydrogen-bonding donor/acceptor topology, and the molecular electrostatic surface [1]. Published studies on 3-amino-2,4-dichloroquinoline chemistry demonstrate that the 4-Cl position is preferentially displaced over the 2-Cl position, enabling sequential derivatisation strategies that regioisomeric 4-amino or non-chlorinated analogs cannot replicate . Furthermore, the presence or absence of the 3-amino group directly alters the compound's classification under the 8-aminoquinoline vs. 4-aminoquinoline framework that governs antimalarial target selection (e.g., heme vs. mitochondrial electron transport) . Even within the same nominal potency range, a different substitution pattern can map to a completely different off-target liability profile, as demonstrated by methylquinoline positional isomers in MAO-A vs. MAO-B selectivity [2].

Quantitative Differentiation Evidence


MAO-B Inhibitory Activity vs. 8-Methylquinoline

2,4-Dichloro-8-methylquinolin-3-amine inhibits rat MAO-B with an IC50 of 209 nM in Sprague-Dawley rat brain mitochondrial homogenate using kynuramine as substrate [1]. In contrast, 8-methylquinoline (8-MQ)—the direct des-chloro, des-amino comparator—was reported to not inhibit MAO-B in brain synaptosomal mitochondria [2]. This qualitative shift from inactive (8-MQ) to sub-micromolar inhibitor (target compound) demonstrates that the 2,4-dichloro-3-amino substitution pattern is a critical functional determinant for MAO-B engagement, not merely a passive structural modification.

Monoamine oxidase inhibition Neuropharmacology CNS drug discovery

Lipophilicity Profile and Drug-Likeness

The target compound has a computed XLogP3 of 3.5 (PubChem) and a vendor-reported LogP of 3.43 (LeYan) [1]. This value sits within a narrow, desirable lipophilicity window distinct from its closest comparator scaffolds: it is higher than 2,4-dichloroquinoline (predicted LogP ~2.8–3.0 for C9H5Cl2N), attributable to the 8-methyl group, yet lower than many 4-amino-7-chloroquinoline antimalarials (LogP typically >4.0) [1]. In discovery settings, compounds with LogP in the 3–4 range are associated with improved oral absorption potential and reduced promiscuity compared to compounds with LogP >5 [2].

Lipophilicity optimization Drug-likeness ADME prediction

Conformational Rigidity and Ligand Efficiency

The target compound has zero rotatable bonds (PubChem computed property), meaning all non-hydrogen atoms are part of the rigid quinoline ring system with only directly attached substituents [1]. This contrasts sharply with pharmacologically prominent 4-aminoquinolines such as chloroquine (8 rotatable bonds), amodiaquine (6 rotatable bonds), and hydroxychloroquine (9 rotatable bonds), which carry flexible dialkylaminoalkyl side chains [2]. Conformational rigidity is associated with lower entropic penalty upon target binding and potentially improved ligand efficiency indices, although this must be weighed against the absence of a basic side chain that is essential for lysosomal accumulation in antimalarial mechanisms [2].

Conformational restriction Ligand efficiency Target engagement entropy

Orthogonal SNAr Reactivity for Sequential Derivatisation

The 2,4-dichloro substitution pattern on the quinoline ring provides two electrophilic sites with differential reactivity toward nucleophilic aromatic substitution (SNAr). Studies on the close analog 3-amino-2,4-dichloroquinoline have experimentally established that the 4-Cl position is preferentially displaced over the 2-Cl position under controlled conditions, enabling stepwise, orthogonal derivatisation to generate 2-substituted-3-amino-4-chloroquinolines and subsequently 2,4-disubstituted-3-aminoquinolines . This sequential reactivity is not accessible from the more common 4-amino-7-chloroquinoline scaffold, where the single chloro substituent permits only one derivatisation step, nor from 2,4-dichloro-8-methylquinoline (CAS 102878-20-6), which lacks the 3-amino group that can participate in further transformations [1]. The combination of two differentially reactive chloro groups plus a modifiable 3-amino group creates a three-point diversification hub.

Parallel synthesis Sequential functionalisation Medicinal chemistry building blocks

Commercial Purity and Off-the-Shelf Availability

Independent vendor specifications report purities of 97% (LeYan, Product No. 2125747) and ≥98% (MolCore, Product MC687619, ISO-certified) for 2,4-dichloro-8-methylquinolin-3-amine . This contrasts with related 3-aminoquinoline intermediates such as 3-amino-8-methylquinoline dihydrochloride (CAS 1296950-65-6), which is only available on custom synthesis basis with a minimum order quantity of 10 g . The availability of the target compound as an off-the-shelf catalog item at defined purity reduces lead time and quality uncertainty compared to custom-synthesized analogs.

Compound procurement Quality control Reproducibility

3-Amino vs. 4-Amino Regioisomerism and Target Selectivity

The target compound has a computed TPSA of 38.91 Ų with 1 H-bond donor and 2 H-bond acceptors [1]. As a 3-aminoquinoline, it is regioisomerically distinct from the 4-aminoquinoline and 8-aminoquinoline antimalarial classes, which have well-established but divergent mechanisms: 4-aminoquinolines (e.g., chloroquine) inhibit heme detoxification in the parasite digestive vacuole, whereas 8-aminoquinolines (e.g., primaquine) target mitochondrial electron transport and exhibit hemolytic toxicity in G6PD-deficient individuals [2][3]. The 3-amino substitution pattern places the amine in a different electronic environment (meta to the ring nitrogen) compared to 4-amino (para to ring nitrogen) or 8-amino (on the benzenoid ring), which alters both the pKa of the amine and the preferred orientation for target interaction. This regioisomeric difference is a fundamental structural differentiator that precludes simple substitution of a 3-aminoquinoline for a 4- or 8-aminoquinoline in mechanism-dependent applications.

Regioisomer comparison Target selectivity Antimalarial mechanism

Evidence-Anchored Application Scenarios


MAO-B Inhibitor Hit for CNS Discovery

Neuroscience discovery groups screening for novel MAO-B inhibitor scaffolds can use 2,4-dichloro-8-methylquinolin-3-amine as a structurally minimal starting point that demonstrates measurable MAO-B inhibition (IC50 = 209 nM, rat brain mitochondrial homogenate) [1]. Unlike the simpler 8-methylquinoline scaffold, which is inactive against MAO-B [2], the target compound's 2,4-dichloro-3-amino substitution pattern confers target engagement. Its zero rotatable bonds and low molecular weight (227 Da) provide favorable ligand efficiency metrics suitable for fragment-based or structure-based lead optimization programs targeting Parkinson's disease or other neurological indications where MAO-B inhibition is therapeutically relevant.

Sequential Diversification Hub for Library Synthesis

Medicinal chemistry laboratories constructing focused quinoline libraries can exploit the differential SNAr reactivity of the 2-Cl and 4-Cl positions [1]. As demonstrated with the close analog 3-amino-2,4-dichloroquinoline, the 4-Cl position undergoes preferential nucleophilic displacement, enabling a first diversification step at C-4 while preserving the 2-Cl position for a subsequent orthogonal substitution or cross-coupling reaction . The free 3-amino group provides a third diversification handle via acylation, sulfonylation, or reductive amination. This three-point diversification hub (2-Cl, 3-NH2, 4-Cl) on a single commercially available scaffold (97–98% purity, off-the-shelf) consolidates procurement and reduces the number of building blocks needed to explore diverse chemical space.

3-Aminoquinoline Scaffold to Bypass Antimalarial Resistance

For antimalarial programs seeking to circumvent chloroquine resistance (mediated by PfCRT mutations affecting 4-aminoquinoline accumulation in the digestive vacuole) and 8-aminoquinoline hemolytic toxicity (G6PD-dependent), the 3-aminoquinoline scaffold represents a mechanistically distinct regioisomeric class [2]. 2,4-Dichloro-8-methylquinolin-3-amine provides a pre-functionalized entry point into this underexplored regioisomeric space, with the 8-methyl group contributing additional lipophilicity (LogP 3.4–3.5) that may enhance membrane permeability relative to des-methyl analogs. While the absence of a basic side chain precludes direct lysosomotropic accumulation, this same feature avoids the cross-resistance mechanisms that limit 4-aminoquinoline utility.

Lead-Like Property Benchmark for Quinoline Series

Drug discovery teams establishing property guidelines for quinoline-based lead series can use 2,4-dichloro-8-methylquinolin-3-amine as a reference point for lead-like chemical space: MW = 227 Da, LogP = 3.4–3.5, TPSA = 38.9 Ų, HBD = 1, HBA = 2, rotatable bonds = 0 [1]. These values sit within or near commonly applied lead-likeness filters and provide a baseline from which to assess the property impact of adding substituents, side chains, or ring modifications. The compound's intermediate LogP (avoiding both the low LogP of 2,4-dichloroquinoline and the high LogP of many antimalarial 4-aminoquinolines) makes it a balanced starting point for oral bioavailability optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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